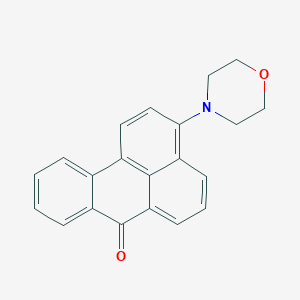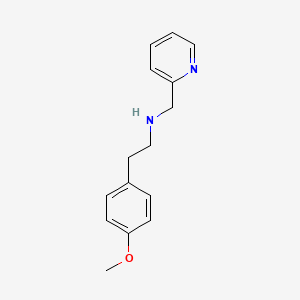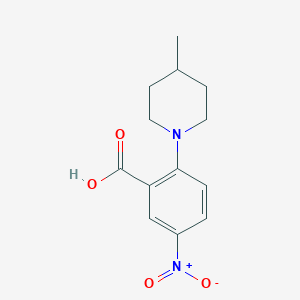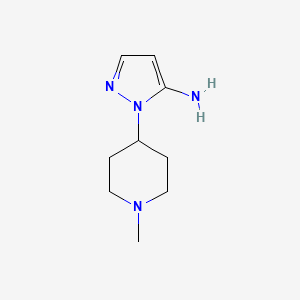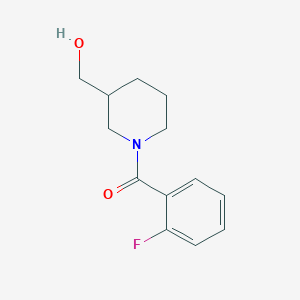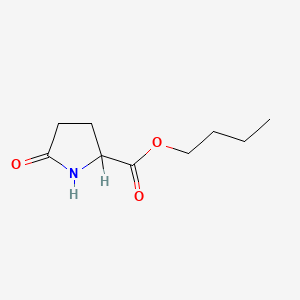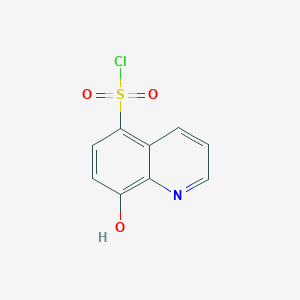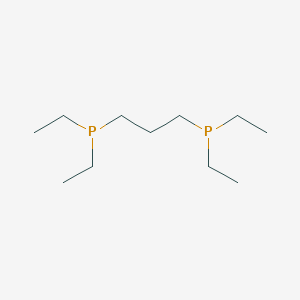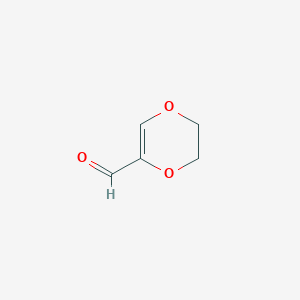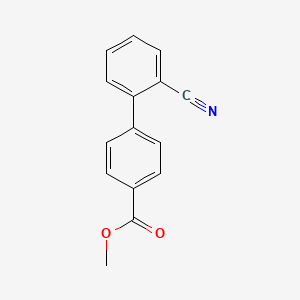
Methyl 4-(2-cyanophenyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-cyanophenyl)benzoate” is an ester . It has a molecular formula of C15H11NO2 . It is also known as “Methyl 4-(cyanoacetyl)benzoate” and is used in chemical synthesis .
Synthesis Analysis
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In one study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-cyanophenyl)benzoate” can be analyzed using X-ray diffraction (XRD) study . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived by using density functional theory (DFT) methods .Chemical Reactions Analysis
Esters, including “Methyl 4-(2-cyanophenyl)benzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Physical And Chemical Properties Analysis
“Methyl 4-(2-cyanophenyl)benzoate” has a molecular weight of 203.19 . Its various physical properties such as density, refractive index, melting point, and boiling point have been reported .Applications De Recherche Scientifique
1. Crystal and Molecular Structure
Methyl 4-(2-cyanophenyl)benzoate and its derivatives have been explored for their crystal and molecular structures. A study focused on the structure of 4-cyanophenyl-3-methyl-4'-(4”-n-undecyloxycin-namoyloxy)benzoate (11 CPMCB), a compound with a reentrant nematic phase. It was found to crystallize in a triclinic space group and exhibited a unique molecular packing, relevant to its reentrant behavior (Vani, 1983).
2. Photophysical Properties
Another aspect of research involved the synthesis and investigation of the photophysical properties of similar compounds. For instance, methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate was studied for its unique luminescence properties, revealing insights into the effect of different substituent groups on luminescence characteristics (Kim et al., 2021).
3. Mesomorphic Properties
A significant area of research has been the exploration of the mesomorphic properties of methyl 4-(2-cyanophenyl)benzoate derivatives. For example, studies have identified compounds exhibiting reentrant nematic phases and detailed their behavior at atmospheric pressure (Urs & Sadashiva, 1982). Another study investigated the induction of smectic C phase in binary mixtures of compounds with cyano end groups, further contributing to our understanding of liquid crystal phases (Madhusudana et al., 1984).
4. Liquid Crystalline Behavior
Research has also been conducted on the liquid crystalline behavior of these compounds. For instance, a homologous series of 4-cyanophenyl-3-methyl-4-(4-n-alkylbenzoyloxy) benzoates were prepared and characterized, providing valuable insights into their colorless, stable nature with large positive dielectric anisotropy (Sadashiva, 1979).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(2-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTFCQLEIZCGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362685 | |
| Record name | Methyl 4-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-cyanophenyl)benzoate | |
CAS RN |
89900-98-1 | |
| Record name | Methyl 4-(2-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)
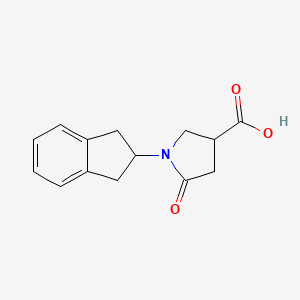
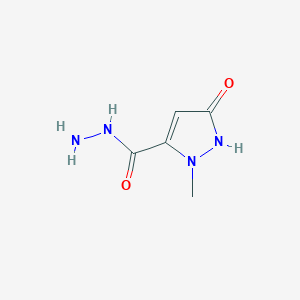
![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)

